
2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol is a chemical compound with the molecular formula C8H17NO2 It belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol typically involves the reaction of 2-aminoethanol with propionaldehyde under acidic or basic conditions to form the oxazolidine ring. The reaction can be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxazolidine ring can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is an amine.
Substitution: The major products are halides or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, leading to changes in their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound’s ability to undergo various chemical reactions also contributes to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Oxazolidin-3-yl)ethanol
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol
- (2-Oxo-1,3-oxazolidin-3-yl)acetic acid
Uniqueness
2-(2-Propyl-1,3-oxazolidin-3-yl)ethanol is unique due to its specific structural features, such as the propyl group attached to the oxazolidine ring This structural modification can influence its chemical reactivity and biological activity, making it distinct from other similar compounds
Propiedades
Número CAS |
17816-77-2 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2-(2-propyl-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C8H17NO2/c1-2-3-8-9(4-6-10)5-7-11-8/h8,10H,2-7H2,1H3 |
Clave InChI |
VCDQZZAJXYMRHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1N(CCO1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


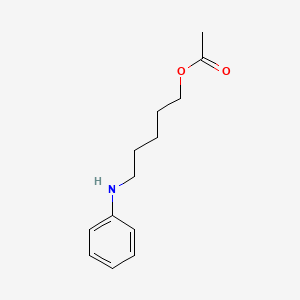
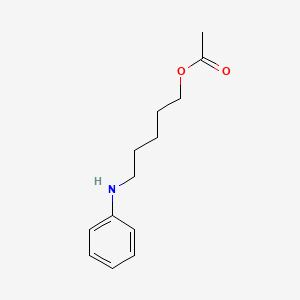
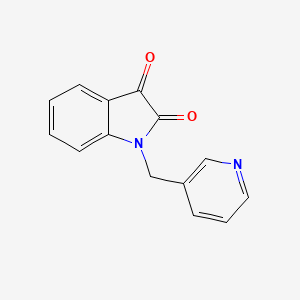
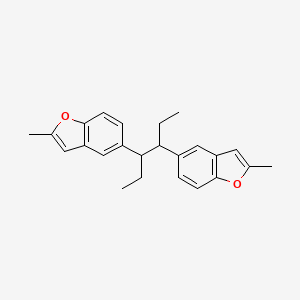
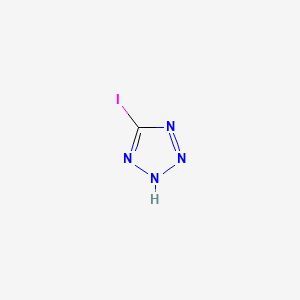
![O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate](/img/structure/B14005161.png)
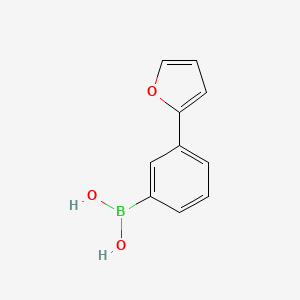

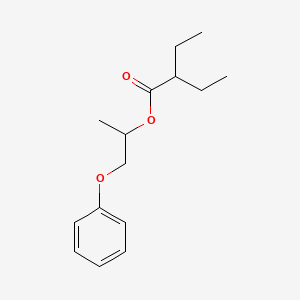

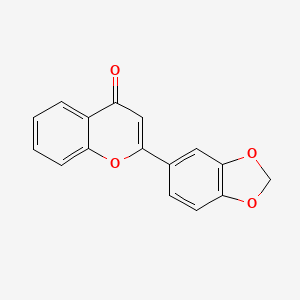
![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)
![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)

